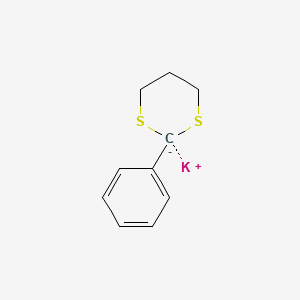

Potassium 2-phenyl-1,3-dithian-2-ide

Description

Historical Context of Acyl Anion Equivalents in Retrosynthetic Analysis

The art of planning an organic synthesis was revolutionized by the formalization of retrosynthetic analysis, a problem-solving technique developed by E.J. Corey for which he received the Nobel Prize in Chemistry in 1990. uwindsor.caspectrabase.comuwindsor.ca This method involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical steps known as "transforms," which are the reverse of known chemical reactions. nih.gov This process often reveals idealized, charged fragments called "synthons" that may not exist as stable species but represent the required reactive character. researchgate.net

A common challenge highlighted by this analysis is the need for an "acyl anion" synthon (R-C=O)⁻. acs.org In standard carbonyl compounds, the carbonyl carbon is electrophilic (possesses a partial positive charge) due to the electronegativity of the oxygen atom and thus reacts with nucleophiles. metu.edu.tr An acyl anion would require this carbon to be nucleophilic, a reversal of its natural polarity. researchgate.net The development of "acyl anion equivalents"—stable reagents that exhibit the reactivity of this hypothetical synthon—was a critical breakthrough, enabling new strategies for carbon-carbon bond formation that were previously inconceivable. organic-chemistry.org These equivalents allow chemists to forge bonds that defy the normal patterns of electrophilicity and nucleophilicity inherent in organic molecules.

The Umpolung Strategy and 1,3-Dithianes in Organic Synthesis

The concept of reversing the polarity of a functional group is termed "Umpolung," a German word for "polarity inversion". wikipedia.orgsigmaaldrich.com This powerful strategy was introduced to the broader chemical community by D. Seebach and E.J. Corey. wikipedia.orgsigmaaldrich.com Dithiane chemistry stands as a classic and highly effective example of the Umpolung principle. metu.edu.trsigmaaldrich.com

The process begins by converting an aldehyde into a 1,3-dithiane (B146892), a cyclic thioacetal, by reacting it with 1,3-propanedithiol (B87085) under acidic conditions. metu.edu.tr The two sulfur atoms in the dithiane ring are capable of stabilizing an adjacent negative charge. cenmed.com Consequently, the proton at the C-2 position of the dithiane ring becomes sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as an organolithium reagent or a potent potassium base like potassium hydride. cenmed.comthieme-connect.de This deprotonation generates a nucleophilic carbanion, specifically a 2-substituted-1,3-dithian-2-ide, which serves as a masked acyl anion. sigmaaldrich.com

This nucleophilic intermediate can then react with a wide array of electrophiles, including alkyl halides, epoxides, and other carbonyl compounds, to form new carbon-carbon bonds. organic-chemistry.org In a subsequent step, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, revealing the final ketone product. cenmed.com This two-stage process of dithiane formation-alkylation-hydrolysis, famously known as the Corey-Seebach reaction, provides a robust method for synthesizing ketones and other complex molecules that would be difficult to access through conventional means. spectrabase.comorganic-chemistry.org

Significance of 2-Phenyl Substitution in Dithiane Anion Chemistry

The introduction of a phenyl group at the C-2 position of the dithiane ring, creating 2-phenyl-1,3-dithiane (B1581651), imparts specific and advantageous properties to the system. The phenyl group, through its inductive and resonance effects, further increases the acidity of the C-2 proton. This facilitates the deprotonation step, allowing for the efficient generation of the corresponding carbanion, 2-phenyl-1,3-dithian-2-ide, even with slightly less reactive strong bases. cenmed.com

Upon deprotonation with a suitable potassium base, such as potassium hydride (KH), potassium 2-phenyl-1,3-dithian-2-ide is formed. organic-chemistry.org While the lithium salt (generated with n-butyllithium) is more commonly cited in the literature, the potassium analogue offers potential differences in reactivity. uwindsor.ca The nature of the counterion (Li⁺ vs. K⁺) influences the degree of ion pairing in solution, which can affect the nucleophilicity and reaction kinetics of the anion. Generally, potassium salts are more ionic and less aggregated in solution than their lithium counterparts, which can lead to enhanced reactivity in some cases.

The 2-phenyl-1,3-dithian-2-ide anion is a versatile nucleophile used in the synthesis of various ketones. Its reaction with different classes of electrophiles showcases its broad utility in constructing complex molecular architectures. The table below summarizes the typical reactivity profile of the closely related and extensively studied 2-lithio-2-phenyl-1,3-dithiane, which is expected to be representative of the potassium species' reactivity.

| Electrophile Class | Example Electrophile | Product Type After Hydrolysis |

|---|---|---|

| Alkyl Halide | Benzyl bromide | α-Phenyl ketone |

| Epoxide | Styrene oxide | β-Hydroxy-α-phenyl ketone |

| Aldehyde | Benzaldehyde (B42025) | α-Hydroxy-α-phenyl ketone (Benzoin) |

| Ketone | Cyclohexanone | α-Hydroxy-α-phenyl ketone (tertiary alcohol) |

| Arene Sulfonate | Primary alcohol benzenesulfonate | α-Phenyl ketone |

Data presented is representative of the reactivity of the 2-phenyl-1,3-dithiane anion, primarily documented with a lithium counterion.

The stability and potent nucleophilicity of the 2-phenyl-1,3-dithian-2-ide anion make it a cornerstone reagent in Umpolung chemistry, providing a reliable pathway for the synthesis of a diverse range of carbonyl-containing compounds.

Properties

CAS No. |

64725-17-3 |

|---|---|

Molecular Formula |

C10H11KS2 |

Molecular Weight |

234.4 g/mol |

InChI |

InChI=1S/C10H11S2.K/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;/h1-3,5-6H,4,7-8H2;/q-1;+1 |

InChI Key |

FXTLOINUXNHWGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CS[C-](SC1)C2=CC=CC=C2.[K+] |

Origin of Product |

United States |

Generation and Metallation of 2 Phenyl 1,3 Dithiane to Form the Anion

Synthesis of 2-Phenyl-1,3-Dithiane (B1581651) Precursor

The most prevalent and well-established method for synthesizing 2-phenyl-1,3-dithiane is through the acid-catalyzed reaction of benzaldehyde (B42025) with 1,3-propanedithiol (B87085).

The formation of 2-phenyl-1,3-dithiane is typically achieved by the condensation of benzaldehyde and 1,3-propanedithiol in the presence of an acid catalyst. researchgate.net This reaction, a thioacetalization, is analogous to the formation of acetals from alcohols and aldehydes. The process involves the nucleophilic attack of the sulfur atoms of 1,3-propanedithiol on the electrophilic carbonyl carbon of benzaldehyde, followed by the elimination of water.

Commonly employed acid catalysts for this transformation include Brønsted acids such as hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH), and Lewis acids like zinc chloride (ZnCl2). researchgate.netyale.edu The reaction is typically carried out in an inert solvent, such as methylene (B1212753) chloride, at reduced temperatures to control the reaction rate and minimize side reactions. yale.edu

Reaction Scheme:

| Reactant | Catalyst | Solvent | Temperature | Yield |

| Benzaldehyde, 1,3-Propanedithiol | HCl(g), ZnCl2 | Methylene Chloride | 0 °C | Not specified yale.edu |

| Benzaldehyde, 1,3-Propanedithiol | p-TsOH | Toluene | Reflux | High |

While the use of strong protic acids is effective, the development of milder and more environmentally benign catalytic systems has been an area of active research. A variety of alternative catalysts have been shown to effectively promote the thioacetalization of benzaldehyde. These include:

Solid-supported catalysts: Tungstophosphoric acid (H₃PW₁₂O₄₀) and other heteropoly acids have been utilized as efficient and reusable catalysts for this transformation. nih.gov

Lewis acids: Yttrium triflate has been demonstrated as a catalytic agent for the formation of dithianes. nih.gov

Nanoparticle catalysts: Iron oxide-based magnetic nanoparticles functionalized with a copper complex have been reported to catalyze the reaction under mild conditions, offering the advantage of easy separation and recyclability. researchgate.net

These alternative methods often provide advantages such as higher yields, shorter reaction times, and simpler work-up procedures compared to traditional methods.

Deprotonation and Anion Formation

The key to the utility of 2-phenyl-1,3-dithiane in synthesis lies in the acidity of the proton at the C-2 position, which can be removed by a strong base to generate a nucleophilic carbanion.

The most common method for the deprotonation of 2-phenyl-1,3-dithiane is the use of a strong organolithium base, typically n-butyllithium (n-BuLi). researchgate.net The reaction is usually performed in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -78 °C to -20 °C) to prevent side reactions of the highly reactive organolithium reagent. researchgate.net

The acidity of the C-2 proton is enhanced by the presence of the two adjacent sulfur atoms, which can stabilize the resulting negative charge through inductive effects and the participation of their d-orbitals. The phenyl group further contributes to the stabilization of the carbanion through resonance.

Reaction Scheme:

| Substrate | Base | Solvent | Temperature |

| 2-Phenyl-1,3-dithiane | n-Butyllithium | Tetrahydrofuran (THF) | -78 °C to -20 °C |

The resulting 2-lithio-2-phenyl-1,3-dithiane is a versatile nucleophile that can react with a wide range of electrophiles.

While lithium is the most frequently used counterion for the 2-phenyl-1,3-dithiane anion, the use of other metal counterions, such as potassium, can influence the reactivity and selectivity of the carbanion. The nature of the counterion can affect the aggregation state of the organometallic species and the ion pair tightness, which in turn can impact its nucleophilicity.

The generation of Potassium 2-phenyl-1,3-dithian-2-ide can be achieved through two primary strategies: direct deprotonation with a strong potassium base or transmetalation from the corresponding lithium salt.

Direct Deprotonation: Strong, non-nucleophilic potassium bases such as potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide (KOt-Bu) can be employed for the direct deprotonation of 2-phenyl-1,3-dithiane. These "superbases" are capable of abstracting the acidic C-2 proton to form the potassium salt of the dithiane anion in situ.

Transmetalation: An alternative approach involves the initial formation of the 2-lithio-2-phenyl-1,3-dithiane, followed by the addition of a potassium salt, typically potassium tert-butoxide. This results in a metal exchange, or transmetalation, to generate the desired this compound. This method allows for the generation of the potassium species from the more commonly prepared lithium precursor.

| Method | Reagents |

| Direct Deprotonation | 2-Phenyl-1,3-dithiane, KHMDS or KOt-Bu |

| Transmetalation | 2-Lithio-2-phenyl-1,3-dithiane, KOt-Bu |

The choice of method for generating the potassium anion can depend on the specific requirements of the subsequent reaction, including desired reactivity and reaction conditions. The increased ionic character of the carbon-potassium bond compared to the carbon-lithium bond can lead to a more reactive, "naked" anion, which may exhibit different reactivity profiles in subsequent synthetic transformations.

Exploration of Alternative Counterions: Potassium and Other Metals

Comparative Reactivity and Stability with Lithium Counterions

While specific studies detailing the comparative reactivity and stability of this compound versus its lithium counterpart are not extensively documented, general principles of organometallic chemistry allow for well-founded postulations. The nature of the counterion (Li⁺ vs. K⁺) in ion pairs can significantly influence the reactivity and stability of the carbanion.

Ionic Character and Reactivity:

The potassium cation is larger and less polarizing than the lithium cation. Consequently, the carbon-potassium bond in this compound is expected to have a greater degree of ionic character compared to the more covalent carbon-lithium bond. This increased ionic character results in a more "naked" and, therefore, more reactive carbanion. This heightened reactivity can be advantageous in reactions with sterically hindered electrophiles or in situations where a more potent nucleophile is required. However, it can also lead to reduced selectivity and a higher propensity for side reactions, such as enolization of carbonyl electrophiles.

Aggregation and Solubility:

Organolithium compounds are well-known to form aggregates in solution, which can temper their reactivity. While organopotassium compounds can also form aggregates, they generally exhibit a lesser tendency to do so. This can lead to differences in solubility and the concentration of the active monomeric species in solution, further influencing reaction kinetics.

Stability:

The stability of 2-lithio-1,3-dithiane is well-established, with solutions in THF being stable for extended periods at low temperatures. researchgate.net The potassium analogue is expected to be less stable due to the increased reactivity of the carbanion. This can make its handling and storage more challenging.

The following table provides a comparative overview of the anticipated properties of potassium and lithium 2-phenyl-1,3-dithian-2-ide:

| Property | This compound | Lithium 2-phenyl-1,3-dithian-2-ide |

| C-Metal Bond Character | More Ionic | More Covalent |

| Carbanion Reactivity | Higher | Lower |

| Tendency for Aggregation | Lower | Higher |

| Solubility in Aprotic Solvents | Generally Good | Good |

| Relative Stability | Lower | Higher |

| Selectivity in Reactions | Potentially Lower | Generally Higher |

Electronic Structure and Stabilization of the Carbanion

The stability of the 2-phenyl-1,3-dithian-2-ide carbanion is a key factor in its utility as a synthetic intermediate. This stability arises from a combination of electronic effects involving the adjacent sulfur atoms and the phenyl group.

Influence of Sulfur Atoms on Adjacent Carbanion Stabilization

The two sulfur atoms flanking the carbanionic center are paramount to its stabilization. Several factors contribute to this stabilizing effect:

Inductive Effect: Sulfur is more electronegative than carbon, leading to a net inductive withdrawal of electron density from the carbanionic center, which helps to delocalize the negative charge.

Polarizability: Sulfur is a large, polarizable atom. The diffuse electron cloud of sulfur can be distorted to accommodate the adjacent negative charge, further contributing to its delocalization and stabilization.

The culmination of these effects significantly lowers the energy of the carbanion, making the C2 proton of 2-phenyl-1,3-dithiane considerably more acidic than a typical methylene proton.

Stereochemical Considerations in Anion Formation and Reactivity

The 1,3-dithiane (B146892) ring typically adopts a chair conformation. In substituted dithianes, there is a possibility for axial and equatorial positioning of substituents. In the case of 2-phenyl-1,3-dithiane, the phenyl group preferentially occupies the equatorial position to minimize steric interactions.

Upon deprotonation to form the 2-phenyl-1,3-dithian-2-ide anion, the carbanionic carbon adopts a pyramidal geometry. The counterion (in this case, K⁺) can then coordinate to the carbanion from either the axial or equatorial face. Computational and experimental studies on the analogous lithium species have shown a strong preference for the metal to occupy the equatorial position. This preference is attributed to better orbital overlap and electrostatic interactions in the equatorial configuration. It is highly probable that the potassium salt exhibits a similar stereochemical preference, although the larger ionic radius of potassium may lead to a slightly different bond length and geometry.

The stereochemistry of the anion can have significant implications for its subsequent reactions with electrophiles. The incoming electrophile will typically approach from the face opposite to the coordinated metal cation. Therefore, the preferential equatorial coordination of the potassium ion would direct the electrophile to attack from the axial direction. This can lead to a high degree of stereoselectivity in the formation of new stereocenters at the C2 position of the dithiane ring.

Mechanistic Investigations and Computational Studies of 2 Phenyl 1,3 Dithian 2 Ide Reactivity

Fundamental Principles of Umpolung Reactivity

In organic chemistry, the term "umpolung," German for "polarity inversion," refers to the chemical modification of a functional group to reverse its inherent polarity. wikipedia.orgdnmfaizpur.org This concept, introduced by D. Seebach and E.J. Corey, allows for reactions that would otherwise be impossible under standard conditions. wikipedia.org Typically, the carbon atom of a carbonyl group is electrophilic due to the higher electronegativity of the oxygen atom, making it a target for nucleophiles. egyankosh.ac.inorganic-chemistry.org Dithiane chemistry provides a classic example of umpolung, where this normal reactivity is inverted. wikipedia.org

The process begins by converting an aldehyde, such as benzaldehyde (B42025), into a cyclic thioacetal, specifically 2-phenyl-1,3-dithiane (B1581651), by reacting it with 1,3-propanedithiol (B87085) in the presence of a Lewis acid. egyankosh.ac.inyoutube.com The crucial step in achieving polarity inversion is the deprotonation of the C-2 carbon of the dithiane ring. The hydrogen atom at this position is acidic enough (pKa ≈ 30-31 in DMSO) to be removed by a strong base like n-butyllithium. organic-chemistry.orgyoutube.comyale.edubrynmawr.edu This generates a stabilized carbanion, 2-phenyl-1,3-dithian-2-ide (often as a lithium or potassium salt), where the C-2 carbon is now strongly nucleophilic. egyankosh.ac.inyoutube.com This species effectively functions as a "masked" benzoyl anion, a synthon that is not directly accessible. egyankosh.ac.inorganic-chemistry.org The stability of this carbanion is attributed to the polarizability of the adjacent sulfur atoms and the longer carbon-sulfur bond length. dnmfaizpur.orgorganic-chemistry.orgyoutube.com This nucleophilic dithiane can then react with various electrophiles, and subsequent hydrolysis of the dithiane group regenerates a carbonyl, yielding products like α-hydroxy ketones or α-alkyl-ketones. wikipedia.orgorganic-chemistry.org

Detailed Mechanistic Pathways of Key Transformations

The nucleophilic 2-phenyl-1,3-dithian-2-ide anion engages in several distinct mechanistic pathways depending on the reactants and conditions.

As a potent nucleophile, the 2-phenyl-1,3-dithian-2-ide anion readily participates in nucleophilic addition reactions with a wide range of electrophiles. egyankosh.ac.inorganic-chemistry.org The general mechanism involves the attack of the negatively charged C-2 carbon on an electrophilic center, forming a new carbon-carbon bond. masterorganicchemistry.comlibretexts.org

Reaction with Alkyl Halides: The anion reacts with primary and secondary alkyl halides in a standard SN2 displacement to form 2-alkyl-2-phenyl-1,3-dithianes. dnmfaizpur.orgorganic-chemistry.org Subsequent hydrolysis of the dithioacetal yields a ketone. yale.edu

Reaction with Carbonyl Compounds: Addition to aldehydes and ketones results in a tetrahedral intermediate, which upon acidic workup, produces an α-hydroxy thioacetal. scribd.comyoutube.com Hydrolysis of the dithiane moiety then affords an α-hydroxy ketone. organic-chemistry.org

Reaction with Epoxides: The dithiane anion attacks one of the carbon atoms of the epoxide ring, leading to a ring-opening reaction. organic-chemistry.orgscribd.com This process, after protonation, yields a β-hydroxy thioacetal, which can be converted to the corresponding β-hydroxy ketone. scribd.com

The versatility of these nucleophilic additions makes 2-phenyl-1,3-dithian-2-ide a valuable tool for constructing complex molecular frameworks. uwindsor.ca

| Electrophile Type | Intermediate Product | Final Product after Hydrolysis |

|---|---|---|

| Alkyl Halide (R-X) | 2-Alkyl-2-phenyl-1,3-dithiane | Phenyl Alkyl Ketone |

| Aldehyde (R'-CHO) | α-Hydroxy thioacetal | α-Hydroxy Ketone |

| Ketone (R'-CO-R'') | α-Hydroxy thioacetal | α-Hydroxy Ketone |

| Epoxide | β-Hydroxy thioacetal | β-Hydroxy Ketone |

Beyond standard nucleophilic additions, 2-phenyl-1,3-dithian-2-ide can participate in reactions involving radical intermediates. These pathways often proceed via a single-electron transfer (SET) mechanism. For instance, the reaction of lithiated dithianes with nitroarenes can generate free nitroarene radical anions and dithiane radicals. researchgate.net These radical species can then follow various decay routes, leading to addition or redox products. researchgate.net

Photochemical methods can also generate dithiane radicals. Electron transfer from a dithiane to a triplet sensitizer (B1316253) can form a dithiane radical cation. acs.org Furthermore, under visible-light photoredox catalysis, a 1,3-dithiane (B146892) radical can be generated from a dithiane carboxylic acid, which then adds to Michael acceptors. rsc.org An oxidative coupling method has also been developed for alkyne difunctionalization that proceeds via a radical coupling pathway to form β-ketodithianes. organic-chemistry.org These findings indicate that the reactivity of 2-phenyl-1,3-dithian-2-ide is not limited to two-electron pathways and can be extended to one-electron radical processes under appropriate conditions.

A notable transformation occurs when 2-aryl-2-lithio-1,3-dithianes are exposed to air or oxygen in the absence of an external electrophile. acs.orgnih.gov This leads to an "autoxidative condensation," where three molecules of the dithiane condense to form highly functionalized α-thioether ketones or orthothioesters in good yields. acs.orgnih.gov

The proposed mechanism, supported by experimental results and computational studies, is initiated by the autoxidation of the 2-aryl-2-lithio-1,3-dithiane. nih.govjyu.fi This oxidation step generates a highly reactive thioester intermediate. This intermediate is then subjected to nucleophilic attack by a second molecule of the lithiated dithiane. A subsequent attack by a third molecule of the lithiated dithiane on the resulting condensation product leads to the final α-thioether ketone or orthothioester. nih.govjyu.fi This pot-economy process demonstrates a complex reaction cascade triggered by the simple introduction of an oxidant.

| Aryl Group | Yield (%) |

|---|---|

| Phenyl | 82 |

| 4-Methoxyphenyl | 51 |

| 4-Chlorophenyl | 68 |

| 4-Bromophenyl | 61 |

| 2-Naphthyl | 75 |

| 2-Pyridyl | 57 |

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reactivity of organometallic and carbanionic species like 2-phenyl-1,3-dithian-2-ide.

DFT calculations provide deep insights into the geometric structures, electronic properties, and reaction energetics that govern the behavior of dithiane anions. nih.gov Researchers have employed DFT methods, such as B3LYP with basis sets like 6-311++G**, to investigate various aspects of dithiane chemistry. kashanu.ac.irresearchgate.netresearchgate.net

Specific applications include:

Reaction Mechanism Elucidation: DFT studies have been used to support the proposed mechanism for the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes. nih.govjyu.fi These calculations help to identify key intermediates and transition states, providing a more complete picture of the reaction pathway.

Redox Potential Calculation: The redox potential of dithiane derivatives has been calculated using DFT and compared with experimental values obtained from cyclic voltammetry. For 2-(2,3-dihydroxy phenyl)-1,3-dithiane, the calculated redox potential (0.766 V) was in excellent agreement with the experimental value (0.753 V), validating the computational approach. kashanu.ac.irresearchgate.net

Structural and Electronic Analysis: DFT is used to optimize molecular geometries and analyze electronic structures. nih.govresearchgate.net Calculations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help explain charge transfer phenomena within the molecule and predict sites of reactivity. researchgate.nettypeset.io For 2-(3-bromo phenyl)-1,3-dithiane, electronic parameter calculations indicated that the benzene (B151609) ring acts as the most nucleophilic center. researchgate.net

Support for Experimental Findings: Computational studies have been used to support experimental findings in the photodeprotection of 1,3-dithianes, where calculations on reactions with water, oxygen, and the superoxide (B77818) radical anion corroborated the experimental mechanistic data. acs.org

These theoretical approaches complement experimental work, providing a molecular-level understanding of the factors that control the reactivity of 2-phenyl-1,3-dithian-2-ide.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Free Energy Profiles and Transition State Analysis

Computational studies, primarily Density Functional Theory (DFT), have been instrumental in elucidating the reactivity of 2-phenyl-1,3-dithian-2-ide and its derivatives. While specific studies on the potassium salt are limited, extensive research on the analogous 2-phenyl-2-lithio-1,3-dithiane provides significant insights into its free energy profiles and transition states. These computational models are crucial for understanding reaction mechanisms at a molecular level.

One key area of investigation has been the nucleophilic condensation of 2-phenyl-2-lithio-1,3-dithiane. The free energy profile for this reaction reveals the energy landscape, including the stability of intermediates and the energy barriers of transition states. For instance, in the autooxidative condensation of 2-aryl-2-lithio-1,3-dithianes, DFT calculations have shown that the initial oxidation of the organolithium dithiane is a highly favorable thermodynamic process. This leads to the formation of a thioester, which is then trapped by another molecule of the 2-lithium-1,3-dithiane.

The analysis of the transition state for the nucleophilic attack of the organolithium on a sulfur atom of an α-disubstituted ketone intermediate reveals a calculated energy barrier of 11.2 kcal/mol. This transition state is characterized by the elongation of the C–S bond in the ketone and the formation of a new C–S bond with the attacking lithiated dithiane molecule.

Interactive Data Table: Calculated Free Energies for Nucleophilic Condensation

| Species | Description | Relative Free Energy (kcal/mol) |

| A | Initial Intermediate | 0.0 |

| TSFG | Transition State for Nucleophilic Attack | +11.2 |

Note: The data presented is for the analogous 2-phenyl-2-lithio-1,3-dithiane.

Analysis of Frontier Molecular Orbitals

The reactivity of 2-phenyl-1,3-dithian-2-ide is fundamentally governed by the interactions of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a carbanion, the HOMO is of particular importance as it is the orbital that will participate in nucleophilic attacks.

Computational studies on the analogous 2-lithio-2-phenyl-1,3-dithiane indicate that the negative charge is largely localized on the C2 carbon of the dithiane ring, making this the primary site of nucleophilic reactivity. The HOMO is expected to be a p-type orbital centered on this carbon atom. The presence of the phenyl group can influence the energy and distribution of the HOMO through resonance effects, delocalizing some of the electron density into the aromatic ring.

The stability of the carbanion is attributed to the electron-withdrawing effect of the two sulfur atoms, which stabilize the negative charge through inductive effects and potentially through d-orbital participation. The orientation of the phenyl group and the conformation of the dithiane ring will also have a significant impact on the energy of the frontier orbitals. DFT calculations have shown a strong preference for the equatorial orientation of the C-Li bond in 2-lithio-1,3-dithianes, and similar conformational preferences are expected for the potassium salt. This conformational preference is influenced by hyperconjugation and steric effects, which in turn affect the accessibility and reactivity of the HOMO.

Synthetic Transformations Involving 2 Phenyl 1,3 Dithian 2 Ide As an Acyl Anion Equivalent

Carbon-Carbon Bond Formation Reactions

The nucleophilic carbanion generated from 2-phenyl-1,3-dithiane (B1581651) readily undergoes reactions with various electrophiles to form new carbon-carbon bonds. youtube.com These reactions are fundamental to the utility of dithianes in the synthesis of complex organic molecules. uwindsor.ca

Alkylation of the 2-phenyl-1,3-dithian-2-ide anion is a common and efficient method for the formation of carbon-carbon bonds. This powerful nucleophile can react with a diverse array of electrophilic partners.

The anion of 2-phenyl-1,3-dithiane reacts smoothly with primary alkyl halides, such as ethyl iodide, in an S(_N)2 fashion to form the corresponding 2-alkyl-2-phenyl-1,3-dithiane. yale.eduslideshare.net This reaction provides a straightforward method for the introduction of an alkyl group. youtube.com Hydrolysis of the resulting alkylated dithiane yields a ketone, effectively converting an aldehyde into a ketone. yale.eduyoutube.com

Table 1: Examples of Alkylation Reactions with Alkyl Halides and Arenesulfonates

| Dithiane Derivative | Electrophile | Product | Yield (%) |

|---|---|---|---|

| 2-Lithio-2-phenyl-1,3-dithiane | Ethyl iodide | 2-Ethyl-2-phenyl-1,3-dithiane | Not specified |

| 2-Lithio-1,3-dithiane | n-Butyl benzenesulfonate | 2-n-Butyl-1,3-dithiane | 85 |

| 2-Lithio-2-phenyl-1,3-dithiane | n-Butyl benzenesulfonate | 2-n-Butyl-2-phenyl-1,3-dithiane | 90 |

Data compiled from multiple sources. yale.eduorganic-chemistry.org

Epoxides are excellent electrophiles that react with the 2-phenyl-1,3-dithian-2-ide anion through a ring-opening mechanism. nih.gov This reaction is a powerful tool for the stereospecific formation of β-hydroxy ketones after deprotection of the dithiane. uwindsor.caencyclopedia.pub The nucleophilic attack occurs at one of the carbon atoms of the epoxide ring, leading to the formation of a new carbon-carbon bond and a hydroxyl group. youtube.com The regioselectivity of the ring-opening can be influenced by steric and electronic factors. youtube.com This methodology has been widely applied in the synthesis of complex natural products. uwindsor.ca

Table 2: Representative Reactions of Dithiane Anions with Epoxides

| Dithiane Anion | Epoxide | Product (after deprotection) |

|---|---|---|

| 2-Lithio-1,3-dithiane | Styrene oxide | 1-Hydroxy-1,3-diphenylpropan-2-one |

| 2-Lithio-2-phenyl-1,3-dithiane | Propylene oxide | 1-Hydroxy-1-phenylbutan-2-one |

Information synthesized from general principles of dithiane chemistry. uwindsor.cayoutube.com

The nucleophilic addition of 2-phenyl-1,3-dithian-2-ide to aldehydes and ketones is a fundamental reaction that results in the formation of α-hydroxy dithianes. uwindsor.ca Subsequent removal of the dithiane protecting group yields α-hydroxy ketones. youtube.comorganic-chemistry.org This reaction sequence provides an effective method for the synthesis of acyloins and related structures. youtube.com The reaction is generally high-yielding and can be applied to a wide range of carbonyl compounds. uwindsor.canih.gov

Table 3: Addition of Dithiane Anions to Carbonyl Compounds

| Dithiane Anion | Carbonyl Compound | Product (after hydrolysis) |

|---|---|---|

| 2-Lithio-1,3-dithiane | Benzaldehyde (B42025) | Benzoin (B196080) |

| 2-Lithio-2-phenyl-1,3-dithiane | Acetone (B3395972) | 2-Hydroxy-2-methyl-1-phenylpropan-1-one |

Data based on established reactivity patterns of dithianes. youtube.comuwindsor.ca

2-Phenyl-1,3-dithian-2-ide can also react with various acid derivatives. Acyl halides, being highly reactive electrophiles, readily undergo nucleophilic acyl substitution to form 2-acyl-2-phenyl-1,3-dithianes. wikipedia.orglibretexts.org Hydrolysis of these adducts provides a route to 1,2-diketones. youtube.com

Reactions with esters are also possible, leading to the formation of the same 2-acyl dithiane intermediates. nih.gov However, the reactivity of esters is generally lower than that of acyl halides. youtube.com Amides can also serve as electrophiles, although they are typically the least reactive among the common carboxylic acid derivatives. mdpi.comlibretexts.org

Table 4: Reactions of 2-Phenyl-1,3-dithian-2-ide with Acid Derivatives

| Electrophile | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|

| Acetyl chloride | 2-Acetyl-2-phenyl-1,3-dithiane | 1-Phenylpropane-1,2-dione |

| Ethyl benzoate | 2-Benzoyl-2-phenyl-1,3-dithiane | 1,2-Diphenylethane-1,2-dione |

| N,N-Dimethylformamide | 2-Formyl-2-phenyl-1,3-dithiane | Phenylglyoxal |

This table is a representation of expected products based on the principles of nucleophilic acyl substitution. wikipedia.orglibretexts.org

Iminium salts, which are activated imine derivatives, can also serve as electrophiles for reaction with nucleophiles like 2-phenyl-1,3-dithian-2-ide. sigmaaldrich.com The reaction involves the addition of the dithiane anion to the electrophilic carbon of the iminium ion, leading to the formation of an α-amino dithiane. rsc.org This provides a pathway for the synthesis of α-amino ketones after the deprotection of the dithiane group. Acetylenic iminium salts have been shown to be highly reactive towards various nucleophiles. nih.govscilit.com

Coupling Reactions

The 2-phenyl-1,3-dithiane anion is a versatile component in the formation of carbon-carbon bonds through various coupling strategies. These methods leverage the umpolung reactivity of the dithiane moiety, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds. In the context of 2-phenyl-1,3-dithian-2-ide, these reactions typically involve the coupling of the dithiane anion with aryl halides to form 2,2-diaryl-1,3-dithianes. This transformation takes advantage of the acidic nature of the benzylic proton at the C2 position of the dithiane, allowing it to function as a competent transmetalation reagent in the catalytic cycle. researchgate.netasianpubs.org

A common approach involves the in situ generation of the dithiane anion using a strong base, followed by the palladium-catalyzed coupling. While often performed with lithium or sodium bases, the principle extends to the use of the pre-formed potassium salt. acs.orgrsc.org The general catalytic cycle is believed to proceed through oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the dithiane anion and subsequent reductive elimination to afford the 2,2-diaryl-1,3-dithiane product and regenerate the Pd(0) catalyst.

The resulting 2,2-diaryl-1,3-dithianes are valuable intermediates as they can be readily converted to the corresponding diaryl ketones, which are important structural motifs in medicinal chemistry and materials science. asianpubs.orgacs.orgrsc.org This two-step sequence of palladium-catalyzed arylation followed by deprotection offers a reversed-polarity strategy for the synthesis of these ketones. acs.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-Dithianes

| Dithiane Reactant | Aryl Bromide | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenyl-1,3-dithiane | 4-Bromotoluene | [PdCl(allyl)]₂ / NiXantphos | 2-Phenyl-2-(p-tolyl)-1,3-dithiane | 96 | acs.org |

| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | [PdCl(allyl)]₂ / NiXantphos | 2-(4-Methoxyphenyl)-2-phenyl-1,3-dithiane | 80 | acs.org |

Dithiane linchpin coupling represents a powerful strategy for the rapid assembly of complex molecules from simpler building blocks. In these protocols, a dithiane derivative acts as a "linchpin," a central component that connects two or more different electrophiles in a sequential or one-pot manner. The 2-phenyl-1,3-dithiane anion can function as such a linchpin, although many developed protocols utilize 2-silyl-1,3-dithianes to facilitate a key anion relay step.

A notable example is the Smith-Tietze multicomponent dithiane linchpin coupling. nih.gov This strategy typically begins with the deprotonation of a 2-trialkylsilyl-1,3-dithiane. The resulting anion reacts with a first electrophile, such as an epoxide. This initial reaction, upon opening of the epoxide, generates an alkoxide intermediate which then undergoes a acs.orgnih.gov-Brook rearrangement. This rearrangement transfers the silyl (B83357) group from the carbon to the oxygen, regenerating a dithiane anion at a new position. This newly formed anion can then react with a second electrophile, effectively coupling three components in a single operation. nih.gov The use of additives like HMPA or DMPU can be crucial for controlling the timing of the Brook rearrangement and achieving high efficiency. nih.gov

While originally developed with 2-silyl dithianes, the underlying principle of using a dithiane anion to sequentially connect electrophiles is a cornerstone of linchpin strategies and is conceptually applicable to anions derived from 2-phenyl-1,3-dithiane in simpler, non-anion relay couplings.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. The dithiane linchpin coupling protocols described above are a prime example of such a strategy. rsc.org

By integrating the nucleophilic nature of the 2-phenyl-1,3-dithian-2-ide with various electrophiles in a one-pot sequence, complex structures can be assembled rapidly. For instance, the reaction of dithiane anions with electrophiles like epichlorohydrin (B41342) or vinyl epoxides can lead to the union of four or even five components in a single flask. rsc.org The chemoselectivity of these reactions can be high, and the steric nature of the dithiane anion can influence the reaction pathway, as seen in the case of vinyl epoxides where sterically unencumbered anions favor SN2 addition, while more hindered anions can lead to SN2' products. rsc.org

Reactions with Strained Ring Systems (e.g., [1.1.1]Propellane)

The 2-phenyl-1,3-dithiane anion has been shown to react effectively with highly strained ring systems, most notably with [1.1.1]propellane. Bicyclo[1.1.1]pentanes (BCPs) are of significant interest in medicinal chemistry as they can serve as bioisosteres for phenyl rings. organic-chemistry.orglookchem.comthieme-connect.de

The reaction involves the nucleophilic addition of the 2-aryl-1,3-dithiane anion to the central, highly reactive bond of [1.1.1]propellane. This ring-opening reaction results in the formation of a 2-aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane. organic-chemistry.orglookchem.com Computational studies suggest that this process occurs via a two-electron pathway, where the dithiyl anion acts as a competent nucleophile. lookchem.com

The reaction is typically carried out by generating the dithiane anion in situ with a strong base, such as sodium hexamethyldisilazide (NaHMDS), in the presence of [1.1.1]propellane. lookchem.com This method provides a direct route to incorporate the BCP moiety into molecules that can be further elaborated. The resulting BCP-containing dithianes are particularly valuable as they can be deprotected to afford aryl BCP ketones, which are analogues of medicinally important diaryl ketones. organic-chemistry.orglookchem.com

Table 2: Reaction of 2-Aryl-1,3-Dithianes with [1.1.1]Propellane

| 2-Aryl-1,3-Dithiane | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,3-dithiane | NaHMDS | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-phenyl-1,3-dithiane | 95 | lookchem.com |

| 2-(4-Fluorophenyl)-1,3-dithiane | NaHMDS | 2-(Bicyclo[1.1.1]pentan-1-yl)-2-(4-fluorophenyl)-1,3-dithiane | 99 | lookchem.com |

Functional Group Interconversions and Derivatizations

Regenerating Carbonyl Functionality (Deprotection)

The conversion of the 1,3-dithiane (B146892) group back to a carbonyl is a crucial step to unmask the acyl anion functionality. A variety of methods have been developed for this transformation, which can be broadly categorized as hydrolytic or oxidative. The choice of reagent is often dictated by the presence of other functional groups in the molecule. acs.org

Oxidative Cleavage: Oxidative methods are frequently employed for dithiane deprotection. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), often in the presence of a silver salt in aqueous acetonitrile (B52724) or acetone, are effective for this purpose. nih.gov These reagents are particularly advantageous for the cleavage of 2-acyl-1,3-dithianes. nih.gov Other oxidative reagents that have been successfully used include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous acetonitrile, which efficiently converts 1,3-dithianes to their parent carbonyl compounds. arkat-usa.org Hypervalent iodine reagents, such as bis(trifluoroacetoxy)iodobenzene and o-iodoxybenzoic acid (IBX), also provide mild and efficient conditions for deprotection. uib.no

Hydrolytic Methods: Traditional methods for dithiane hydrolysis often involve the use of mercury(II) salts, such as mercuric chloride (HgCl₂) and mercuric oxide (HgO), in aqueous organic solvents. nih.gov While effective, the toxicity of mercury compounds has led to the development of alternative methods.

An alternative two-step procedure involves the oxidation of the dithiane to its corresponding monosulfoxide, followed by acid-catalyzed hydrolysis. This method can be highly efficient and avoids the use of heavy metal reagents. quimicaorganica.org

Table 3: Selected Reagents for the Deprotection of 1,3-Dithianes

| Reagent(s) | Conditions | Type | Reference |

|---|---|---|---|

| HgCl₂ / HgO | Aqueous acetonitrile, reflux | Hydrolytic (Heavy Metal) | nih.gov |

| N-Bromosuccinimide (NBS) | Aqueous acetone or acetonitrile | Oxidative | nih.gov |

| N-Chlorosuccinimide (NCS) / AgNO₃ | Aqueous acetonitrile or acetone | Oxidative | nih.gov |

| DDQ | Acetonitrile-Water (9:1) | Oxidative | arkat-usa.org |

| IBX / β-Cyclodextrin | Water, room temperature | Oxidative | uib.no |

| H₂O₂ / I₂ | Aqueous micellar solution | Oxidative | masterorganicchemistry.com |

Synthesis of α-Hydroxy Ketones and 1,2-Diketones

The nucleophilic nature of 2-phenyl-1,3-dithian-2-ide allows for its addition to carbonyl compounds, such as aldehydes and ketones, to form α-hydroxy dithianes. Subsequent deprotection of the dithiane group then yields α-hydroxy ketones. google.comorgsyn.org This synthetic route provides a valuable method for the construction of this important functional group. For example, the reaction of lithiated 2-phenyl-1,3-dithiane with acetone, followed by deprotection, yields an α-hydroxy ketone. google.com

The versatility of the dithiane methodology also extends to the synthesis of 1,2-diketones. orgsyn.orgnih.govresearchgate.net These compounds are valuable building blocks in organic synthesis. nih.govresearchgate.net The synthesis often involves the coupling of a dithiane-derived acyl anion equivalent with a suitable electrophile, followed by oxidative deprotection to reveal the 1,2-dicarbonyl moiety.

Formation of Diaryl Ketones and Other Advanced Carbonyl Derivatives

A significant application of 2-phenyl-1,3-dithian-2-ide is in the synthesis of diaryl ketones. nih.gov This can be achieved through a palladium-catalyzed direct C-H arylation of 2-phenyl-1,3-dithiane with aryl bromides. nih.gov The resulting 2,2-diaryl-1,3-dithianes can then be hydrolyzed to the corresponding diaryl ketones. nih.gov This method is notable for its mild reaction conditions and high yields. nih.gov The Fukuyama coupling reaction provides another route to unsymmetrical diaryl ketones using thioesters and organozinc reagents. rsc.org

The reactivity of the dithiane anion can also be harnessed to create more complex carbonyl-containing molecules. By choosing appropriate electrophiles, a wide range of advanced carbonyl derivatives can be accessed.

Generation of Orthothioesters and α-Thioether Ketones

While the primary use of dithianes is as carbonyl synthons, they can also be converted into other functional groups. For instance, functionalized orthoesters can be prepared from dithiane derivatives under mild electrochemical conditions. organic-chemistry.org This transformation expands the synthetic utility of the dithiane moiety beyond carbonyl chemistry. The synthesis of α-thioether ketones can also be envisioned through reactions involving the dithiane anion and an appropriate sulfur-containing electrophile, followed by selective manipulation of the resulting adduct.

Synthesis of Bicyclo[1.1.1]pentyl Dithianes and Subsequent Transformations

Bicyclo[1.1.1]pentanes (BCPs) have gained considerable attention in medicinal chemistry as bioisosteres for aromatic rings. nih.govacs.orgnih.govrhhz.net The reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane provides a general method for the synthesis of BCP-containing dithianes. nih.govsci-hub.se This reaction proceeds in good to excellent yields and tolerates a broad scope of 2-aryl-1,3-dithianes, including heterocyclic derivatives. nih.gov

These BCP dithianes are valuable intermediates that can be further transformed. Deprotection of the dithiane moiety furnishes BCP aryl ketones, which are analogues of medicinally important diaryl ketones. nih.gov The BCP dithianes can also be converted into other functional groups, such as geminal difluoromethanes and esters, demonstrating the robustness of these products. nih.gov

| 2-Aryl-1,3-dithiane Reactant | Product | Subsequent Transformation | Reference |

| 2-Phenyl-1,3-dithiane | 2-Bicyclo[1.1.1]pentyl-2-phenyl-1,3-dithiane | Phenyl(bicyclo[1.1.1]pentan-1-yl)methanone | nih.gov |

| Various 2-aryl-1,3-dithianes | 2-Aryl-2-bicyclo[1.1.1]pentyl-1,3-dithianes | BCP aryl ketones, gem-difluoro BCPs, BCP esters | nih.gov |

Control of Regioselectivity and Stereoselectivity in Dithiane Anion Reactions

The reactions of dithiane anions can exhibit high levels of regioselectivity and stereoselectivity. The site of attack of the dithiane anion on an electrophile is generally predictable, leading to the formation of a specific regioisomer. For example, in reactions with α,β-unsaturated systems, 1,4-conjugate addition is often observed.

Furthermore, the stereochemical outcome of these reactions can be controlled. An organocatalytic strategy has been developed for the asymmetric addition of a glyoxylate (B1226380) anion equivalent, derived from 2-carboxythioesters-1,3-dithiane, to nitroalkenes. rsc.org This reaction proceeds with high enantioselectivity, affording γ-nitro-β-aryl-α-keto esters with up to 92% ee. rsc.org This demonstrates the potential for controlling the stereochemistry at the newly formed stereocenter. The stereoselectivity in additions of dithiane anions to chiral substrates, such as those derived from carbohydrates, has also been explored in the synthesis of natural products. uwindsor.ca

Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

Total Synthesis of Natural Products

The strategic implementation of dithiane-based acyl anion equivalents is a powerful tool in the total synthesis of natural products, enabling the formation of critical carbon-carbon bonds that would be challenging to form using conventional methods. uwindsor.ca The 2-phenyl derivative, specifically, provides a gateway to structures containing a benzoyl moiety or, after further manipulation, related phenyl-substituted frameworks.

The dithiane methodology has been successfully applied in the synthesis of complex alkaloids. This strategy allows for the introduction of masked carbonyl groups that can be revealed later in the synthetic sequence. For instance, methodology involving the dianion of 2-(1,3-dithian-2-yl)indole has been instrumental in the synthesis of various Strychnos alkaloids. While this specific example does not use the 2-phenyl substituted dithiane, it highlights the utility of the dithiane anion platform in constructing the intricate polycyclic systems characteristic of alkaloids. The subsequent removal of the dithiane protecting group, often under mild oxidative conditions, cleanly yields the desired ketone functionality even in labile alkaloid structures. organic-chemistry.org

In the realm of terpenoid synthesis, the construction of highly functionalized and stereochemically rich carbon frameworks is paramount. Acyl anion equivalents derived from dithianes provide a robust method for forging C-C bonds in the assembly of terpene skeletons. Although specific examples detailing the use of Potassium 2-phenyl-1,3-dithian-2-ide in terpenoid total synthesis are not prevalent in the reviewed literature, the general strategy of using dithiane anions for conjugate additions or reactions with electrophiles is a recognized approach. For example, attempts have been made to utilize dithiane conjugate additions in the synthesis of tricyclic terpenoids, underscoring its consideration as a viable synthetic strategy. uni-hannover.de The versatility of this reagent makes it a potential tool for introducing key structural motifs in the synthesis of this diverse class of natural products.

The synthesis of polyketides, a class of natural products known for their structural complexity and potent biological activities, has frequently benefited from dithiane-based strategies. These methods are particularly useful for coupling complex fragments together. A prominent example is the application of dithiane coupling technology in the total synthesis of apoptolidin, a complex macrolide with potential as an anticancer agent. cornellpharmacology.org This approach enabled the efficient assembly of advanced fragments, demonstrating the reliability of dithiane anions in forming crucial bonds within large, sterically demanding substrates. cornellpharmacology.org The masked carbonyl functionality provided by the dithiane can be carried through multiple synthetic steps before being unmasked to reveal a ketone, which can then be used for further transformations, such as macrolactonization.

The utility of dithiane anions is clearly illustrated in the total synthesis of Ambruticin (B1664839) J , a polyketide intermediate in the biosynthesis of the ambruticin family of antifungal agents. In reported syntheses, a lithiated 1,3-dithiane (B146892) (a Corey-Seebach reagent) is reacted with an epoxide fragment. This key step forms a new carbon-carbon bond and sets the stage for the construction of the molecule's backbone. This reaction exemplifies the power of dithiane anions to act as effective nucleophiles in complex fragment couplings, a cornerstone of modern convergent synthesis.

In contrast, a review of the total syntheses of Riccardin C , a macrocyclic bis(bibenzyl) natural product, does not indicate the use of dithiane-based methodologies. soton.ac.ukresearchgate.net Its synthesis has been achieved through other key reactions, such as McMurry macrocyclization. soton.ac.uk

Synthesis of Bioactive Molecules and Pharmacophores

Beyond the total synthesis of natural products, this compound and related compounds are instrumental in medicinal chemistry for the synthesis of novel pharmacophores and bioactive molecules. A key area of application is in the development of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

A significant modern application of 2-phenyl-1,3-dithiane (B1581651) is in the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives. BCPs have emerged as highly valuable bioisosteres for para-substituted phenyl rings in drug discovery. nih.govnih.gov Replacing an aromatic ring with a rigid, three-dimensional, sp³-rich BCP scaffold can lead to significant improvements in a drug candidate's physicochemical properties. nih.govresearchgate.net

Research has shown that 2-aryl-1,3-dithianes, including the parent 2-phenyl-1,3-dithiane, readily react with [1.1.1]propellane. nih.gov In this reaction, the dithianyl anion, generated by a base, acts as a nucleophile and adds to one of the bridgehead carbons of the highly strained propellane. nih.gov This transformation provides straightforward access to BCP-dithiane adducts. Subsequent hydrolysis of the dithiane group unmasks the carbonyl, yielding BCP-aryl ketones. nih.govnih.gov These ketones are versatile intermediates for a range of bioactive molecules where the BCP unit serves to mimic and replace a phenyl ring. rsc.org

The advantages of using BCPs as phenyl ring bioisosteres are summarized in the table below.

| Property | Phenyl Ring | Bicyclo[1.1.1]pentane (BCP) | Rationale for Improvement |

| Solubility | Often low due to planar, lipophilic nature | Generally improved | The 3D, non-planar structure of BCP disrupts crystal packing and reduces lipophilicity. nih.gov |

| Metabolic Stability | Prone to oxidative metabolism (e.g., hydroxylation) | More stable | The C-H bonds on the BCP core are less susceptible to enzymatic oxidation. nih.gov |

| Lipophilicity (logP) | Higher | Lower | BCP is a saturated hydrocarbon with a lower carbon-to-hydrogen ratio and less surface area. |

| Molecular Geometry | Planar | Rigid, linear, 3D scaffold | Provides precise exit vectors for substituents, mimicking the para-substitution pattern. researchgate.net |

| Intellectual Property | Crowded chemical space | Novel chemical space | Offers opportunities for new composition-of-matter patents. researchgate.net |

This synthetic route, enabled by the reactivity of the 2-phenyl-1,3-dithiane anion, provides medicinal chemists with a powerful tool to "escape from flatland" and optimize drug-like properties in the development of new therapeutics. nih.gov

Elaboration of Functionalized Intermediates for Drug Discovery

The unique reactivity of this compound makes it an invaluable tool in medicinal chemistry for the synthesis of functionalized intermediates that are precursors to a wide range of biologically active molecules. chemimpex.com Its application as a masked acyl anion allows for the introduction of keto-functionalities into complex molecular scaffolds, a common feature in many pharmaceutical agents.

The reaction of this compound with various electrophiles, such as alkyl halides, epoxides, and carbonyl compounds, followed by the hydrolysis of the dithiane group, provides a reliable method for the synthesis of ketones. youtube.com This strategy is particularly useful in the construction of heterocyclic compounds, which are prominent motifs in numerous drug molecules. researchgate.netrsc.orgethernet.edu.etnih.gov For instance, the synthesis of sulfur-containing heterocycles, which are known to exhibit a broad spectrum of biological activities, can be facilitated by the use of dithiane-based synthons. researchgate.net

The versatility of this reagent is further highlighted in the total synthesis of natural products, many of which serve as inspiration for drug design. acs.orguwindsor.ca By enabling the coupling of complex fragments, this compound plays a crucial role in the convergent synthesis of intricate natural product analogues with potential therapeutic applications.

Below is a table illustrating the types of functionalized intermediates for drug discovery that can be synthesized using this compound and their potential therapeutic applications.

| Electrophile | Resulting Intermediate | Potential Therapeutic Application of Derivatives |

| Alkyl Halide | Substituted Ketone | Anticancer, Antiviral, Anti-inflammatory |

| Epoxide | β-Hydroxy Ketone | Cardiovascular drugs, Antifungal agents |

| Aldehyde/Ketone | α-Hydroxy Ketone | Enzyme inhibitors, CNS agents |

| Acyl Chloride | 1,2-Diketone | Antitumor agents, Antibacterials |

Role in Advanced Material Science Applications

The application of organosulfur compounds, including derivatives of 2-phenyl-1,3-dithiane, extends into the realm of advanced material science. chemimpex.com Sulfur-containing polymers, for example, are known for their unique optical, thermal, and mechanical properties. rsc.orgrsc.org The incorporation of sulfur atoms into polymer backbones can enhance properties such as refractive index, thermal stability, and adhesion to metals. rsc.orgwiley-vch.de

While direct polymerization of this compound is not a common application, its utility in synthesizing functionalized monomers is an area of interest. The ability to introduce specific keto-functionalities allows for the preparation of monomers that can be subsequently polymerized to create polymers with tailored properties.

A significant area of application for sulfur-containing organic molecules is in the field of conducting polymers, with polythiophenes being a prominent example. bgu.ac.ilorganic-chemistry.orgumich.edunih.gov The synthesis of functionalized thiophenes can be a critical step in the development of these materials. While not a direct precursor, the chemistry of dithianes can be employed to create substituted thiophene (B33073) monomers. For instance, a 1,4-dicarbonyl compound, which can be synthesized using dithiane chemistry, can be a precursor to a substituted thiophene via reaction with a sulfurizing agent. These functionalized thiophenes can then be polymerized to form electroactive materials for applications in organic electronics. dntb.gov.ua

The table below summarizes potential applications of materials derived from intermediates synthesized using 2-phenyl-1,3-dithiane chemistry.

| Material Type | Precursor from Dithiane Chemistry | Potential Application |

| Specialty Polymers | Functionalized di-ketones | High refractive index lenses, coatings |

| Conducting Polymers | Substituted thiophene monomers | Organic field-effect transistors (OFETs), sensors |

| Degradable Polymers | Polyesters with keto-functionality | Biomedical materials, environmentally friendly plastics |

Advanced Spectroscopic and Analytical Characterization Techniques for Anionic and Derived Species

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. slideshare.netethernet.edu.et It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The characterization of 2-phenyl-1,3-dithiane (B1581651) and its derivatives is routinely accomplished using ¹H and ¹³C NMR spectroscopy. nih.gov The formation of the potassium 2-phenyl-1,3-dithian-2-ide anion from its neutral precursor, 2-phenyl-1,3-dithiane, induces significant and observable changes in the NMR spectra.

¹H NMR: In the proton NMR spectrum of the neutral 2-phenyl-1,3-dithiane, a characteristic singlet is observed for the proton at the C2 position. Upon deprotonation with a strong base to form the potassium salt, this signal completely disappears, providing clear evidence of anion formation. The chemical shifts of the protons on the dithiane ring and the phenyl group also experience shifts due to the change in electronic environment.

¹³C NMR: The carbon NMR spectrum provides complementary evidence. The C2 carbon of the neutral dithiane precursor shows a resonance at a characteristic chemical shift. Upon formation of the carbanion, this carbon becomes significantly more shielded due to the increased electron density, resulting in a substantial upfield shift of its resonance.

For more complex molecules derived from reactions with the dithiane anion, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment. analis.com.my Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish proton-proton and proton-carbon connectivities, allowing for the complete assembly of the molecular structure. analis.com.my

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

| Atom | 2-phenyl-1,3-dithiane (Precursor) | This compound (Anion) | Key Observation |

| H2 (CH) | ~5.2 ppm (singlet) | Signal Absent | Disappearance confirms deprotonation |

| H4/H6 (CH₂) | ~3.1 ppm & ~2.9 ppm (multiplets) | Shifted | Change in electronic environment |

| H5 (CH₂) | ~2.2 ppm & ~2.1 ppm (multiplets) | Shifted | Change in electronic environment |

| Phenyl-H | ~7.2-7.5 ppm (multiplets) | Shifted | Anionic charge influences aromatic ring |

| C2 | ~52 ppm | Shifted Significantly Upfield | Increased electron density causes shielding |

| C4/C6 | ~33 ppm | Shifted | Change in electronic environment |

| C5 | ~25 ppm | Shifted | Change in electronic environment |

| Phenyl-C | ~127-140 ppm | Shifted | Anionic charge influences aromatic ring |

In-situ NMR spectroscopy is a powerful technique for studying reaction mechanisms by monitoring the reaction mixture directly inside the NMR spectrometer over time. electrochem.org This method allows for the direct observation of starting materials, intermediates, and products as they form and are consumed, providing a real-time snapshot of the reaction progress. wpmucdn.com

For the study of this compound, an in-situ NMR experiment could be designed to:

Monitor Anion Formation: The deprotonation of 2-phenyl-1,3-dithiane with a suitable potassium base (e.g., potassium hydride) can be followed by observing the gradual disappearance of the C2-H proton signal and the emergence of new resonances corresponding to the anionic species.

Track Subsequent Reactions: After the formation of the anion is confirmed, an electrophile (e.g., an alkyl halide or a carbonyl compound) can be introduced. The subsequent reaction can be monitored by observing the decrease in the concentration of the anion and the corresponding increase in the signals of the newly formed product.

Identify Transient Intermediates: This technique is particularly valuable for detecting short-lived or metastable intermediates that might be missed by conventional analysis of the final reaction mixture. electrochem.org

Studies on analogous lithiated species have successfully employed in-situ NMR to understand their formation and reactivity, demonstrating the feasibility and utility of this approach for probing the mechanisms of related potassium anions. nih.govresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, with high resolution, its elemental formula.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). chimia.ch This precision allows for the unambiguous determination of a compound's elemental composition from its molecular ion peak. acs.org For a product synthesized using this compound, HRMS is crucial for confirming that the reaction has proceeded as expected and that the final product has the correct molecular formula. For instance, it can easily distinguish between two compounds that have the same nominal mass but different elemental compositions.

Table 2: Example of HRMS for Distinguishing Between Isobaric Compounds

| Molecular Formula | Nominal Mass | Calculated Exact Mass | Application |

| C₁₇H₁₈O₂S₂ | 334 | 334.0701 | Product of reaction with an epoxide |

| C₁₉H₂₂N₂S₂ | 334 | 334.1282 | An alternative structure with the same integer mass |

| C₂₁H₂₆OS | 334 | 334.1708 | An alternative structure with the same integer mass |

In addition to providing the molecular weight, mass spectrometry experiments, particularly those involving electron ionization (EI), cause the molecular ion to break apart into smaller, charged fragments. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation. slideshare.netlibretexts.org

The analysis of the fragmentation pattern of a derivative of 2-phenyl-1,3-dithiane can reveal key structural motifs. libretexts.org Common fragmentation pathways might include:

Loss of the Phenyl Group: A peak corresponding to [M - 77]⁺ resulting from the cleavage of the C2-phenyl bond.

Cleavage of the Dithiane Ring: Characteristic fragments arising from the rupture of the C-S bonds within the six-membered ring.

Loss of the C2-Substituent: Cleavage of the bond formed in the reaction of the anion, leading to a fragment corresponding to the 2-phenyl-1,3-dithianyl cation or a related species.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by molecular vibrations.

While the dithiane moiety itself has characteristic C-S stretching vibrations, IR spectroscopy is most powerful when used to monitor the transformation of other functional groups during a reaction. For example, if this compound is used to attack a carbonyl compound, IR spectroscopy can provide definitive evidence of the reaction's success.

Disappearance of Reactant Signal: The strong, sharp absorption band characteristic of the carbonyl (C=O) group in the starting material (typically 1680-1750 cm⁻¹) would disappear in the product spectrum.

Appearance of Product Signal: A new, strong, and broad absorption band characteristic of a hydroxyl (O-H) group would appear in the product spectrum (typically 3200-3600 cm⁻¹), confirming the formation of an alcohol.

This method provides a straightforward way to track the progress of a reaction by observing the consumption of reactant functional groups and the formation of product functional groups. The NIST database provides reference spectra for parent compounds like 1,3-dithiane (B146892), which serve as a baseline for analyzing its derivatives. nist.gov

Table 3: Characteristic IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Significance in Dithiane Chemistry |

| Alkane | C-H | 2850-3000 | Present in the dithiane ring and alkyl substituents. |

| Aromatic | C=C | 1400-1600 | Confirms the presence of the phenyl ring. |

| Aromatic | C-H | 3000-3100 | Confirms the presence of the phenyl ring. |

| Thioether | C-S | 600-800 | Characteristic of the dithiane ring structure. |

| Alcohol | O-H | 3200-3600 (broad) | Indicates product formation from reaction with a carbonyl. |

| Ketone/Aldehyde | C=O | 1680-1750 (strong) | Signal from a carbonyl-containing electrophile; disappears upon reaction. |

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional solid-state structure of molecules. For derivatives of 2-phenyl-1,3-dithiane, this method provides precise information on bond lengths, bond angles, and the conformation of the dithiane ring, as well as the spatial orientation of the phenyl group and other substituents. This data is crucial for understanding steric effects, intermolecular interactions, and the fundamental structure-property relationships of these compounds.

Detailed crystallographic studies have been performed on various derivatives, revealing key structural features. The 1,3-dithiane ring typically adopts a stable chair conformation. nih.gov The substituent at the C2 position, such as the phenyl group, can occupy either an axial or equatorial position, with the equatorial position generally being favored to minimize steric hindrance.

A notable example is the crystal structure analysis of 2-(3-nitrophenyl)-1,3-dithiane, which provides a clear model for the solid-state conformation of this class of compounds. nih.gov In this derivative, the 1,3-dithiane ring exhibits a distinct chair conformation. The nitrobenzene substituent is found in an equatorial position. nih.gov The dihedral angle between the least-squares plane of the 1,3-dithiane ring and the plane of the phenyl ring is 88.28 (5)°. nih.gov Furthermore, the nitro group is slightly twisted out of the plane of the benzene (B151609) ring by 10.12 (3)°. nih.gov

The solid-state packing of these molecules is governed by intermolecular forces. In the case of 2-(3-nitrophenyl)-1,3-dithiane, the crystal structure is stabilized by N-O···π interactions between the nitro group of one molecule and the benzene ring of a neighboring molecule, leading to the formation of supramolecular zigzag chains. nih.gov

While obtaining a crystal structure of the this compound anion itself is challenging due to its reactivity, computational studies on analogous species like 2-lithio-2-phenyl-1,3-dithiane offer valuable insights. Density Functional Theory (DFT) calculations have been used to probe the energetics and structural properties of such lithiated derivatives. acs.org These studies indicate a significant energetic preference for the equatorial orientation of the C-Li bond, which serves as a theoretical model for the likely conformation of the anionic carbon center in related species. acs.org

The crystallographic data for derivatives are essential for validating computational models and for building a comprehensive understanding of the structural chemistry of the 2-phenyl-1,3-dithiane system.

Interactive Data Table: Crystal Data and Structure Refinement for 2-(3-nitrophenyl)-1,3-dithiane nih.gov

| Parameter | Value |

| Empirical Formula | C₁₀H₁₁NO₂S₂ |

| Formula Weight | 241.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.8547 (2) |

| b (Å) | 13.2655 (3) |

| c (Å) | 8.0891 (2) |

| β (°) | 109.087 (1) |

| Volume (ų) | 1100.74 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.031, wR₂ = 0.089 |

Interactive Data Table: Selected Bond Distances and Angles for 2-(3-nitrophenyl)-1,3-dithiane

| Bond/Angle | Measurement (Å or °) |

| S1—C2 | 1.821 (1) |

| S2—C2 | 1.818 (1) |

| C2—C(Phenyl) | 1.515 (2) |

| S1—C2—S2 | 112.5 (1) |

| C(Phenyl)—C2—S1 | 109.8 (1) |

| C(Phenyl)—C2—S2 | 108.9 (1) |

Q & A

Q. What are the established synthetic routes for Potassium 2-phenyl-1,3-dithian-2-ide, and how can purity be optimized?

The compound is typically synthesized via deprotonation of 2-phenyl-1,3-dithiane using potassium bases (e.g., KH or KOtBu) in anhydrous solvents like THF or DMF under inert atmospheres . Purification involves recrystallization from non-polar solvents (e.g., hexane) or sublimation to remove residual base. Purity is confirmed by elemental analysis (C, H, S, K) and ¹H/¹³C NMR to verify the absence of protonated impurities. For example, the singlet resonance of the dithianide anion in DMSO-<i>d</i>6 at δ ~3.5 ppm (¹H NMR) confirms successful deprotonation.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies the aromatic protons (δ 7.2–7.8 ppm) and the deshielded dithianide protons.

- X-ray crystallography : Resolves the planar geometry of the dithianide anion and potassium coordination (e.g., η<sup>2</sup> or η<sup>4</sup> bonding modes).

- FT-IR : Confirms the absence of O–H stretches (3,200–3,600 cm⁻¹) from residual moisture or solvents. Comparative data with structurally similar salts (e.g., tetrafluoroborate derivatives) can validate assignments .

Intermediate Research Questions

Q. How does this compound behave under varying thermal or atmospheric conditions?

Thermal stability is assessed via thermogravimetric analysis (TGA) under nitrogen, revealing decomposition temperatures (>150°C). Exposure to moisture or oxygen leads to rapid hydrolysis, regenerating 2-phenyl-1,3-dithiane and KOH, detectable by Raman spectroscopy (S–S stretches at ~500 cm⁻¹). Storage recommendations include argon-filled gloveboxes and desiccants like molecular sieves.

Q. What solvent systems enhance the reactivity of this compound in nucleophilic substitutions?

Polar aprotic solvents (DMF, DMSO) stabilize the dithianide anion via solvation, improving nucleophilicity in SN2 reactions. For example, reactions with alkyl halides in DMF show 20–30% higher yields than in THF. Solvent choice is validated by conductivity measurements to correlate ionic dissociation with reactivity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction mechanisms involving this compound?

Discrepancies in regioselectivity (e.g., alkylation vs. arylation outcomes) are analyzed via density functional theory (DFT) . Calculations of frontier molecular orbitals (HOMO/LUMO) predict nucleophilic sites, while transition-state modeling clarifies steric/electronic influences. For instance, aryl halides may favor σ-complex intermediates over direct substitution, explaining divergent pathways .

Q. What experimental strategies address inconsistencies in catalytic activity data for cross-coupling reactions?

Contradictions often arise from trace moisture or variable potassium coordination. Controlled studies should:

- Standardize glovebox conditions (<1 ppm O₂/H₂O).

- Use inductively coupled plasma mass spectrometry (ICP-MS) to quantify residual potassium in reaction mixtures.

- Compare catalytic turnover with analogous sodium or lithium salts to isolate cation effects.

Q. How do steric and electronic modifications to the dithianide scaffold influence its redox behavior?

Cyclic voltammetry in acetonitrile reveals oxidation potentials (~–1.2 V vs. Ag/AgCl) sensitive to aryl substituents. Electron-withdrawing groups (e.g., –NO₂) shift potentials anodically, confirmed by UV-vis spectroelectrochemistry . Comparative studies with 2-(3,5-dimethylphenyl)-derivatives highlight steric hindrance effects on electron-transfer kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.